molecular formula C16H16INO3 B8148427 Benzyl (2-(4-iodophenoxy)ethyl)carbamate

Benzyl (2-(4-iodophenoxy)ethyl)carbamate

Cat. No.: B8148427
M. Wt: 397.21 g/mol
InChI Key: BAWCBUJKRWXOIR-UHFFFAOYSA-N
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Description

Benzyl (2-(4-iodophenoxy)ethyl)carbamate is a carbamate derivative characterized by a benzyl-protected carbamate group linked via an ethyl chain to a 4-iodophenoxy moiety. Its structure allows for diverse reactivity, such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodide's role as a leaving group .

Properties

IUPAC Name

benzyl N-[2-(4-iodophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCBUJKRWXOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(4-iodophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-iodophenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Benzyl chloroformate+2-(4-iodophenoxy)ethylamineBenzyl (2-(4-iodophenoxy)ethyl)carbamate+HCl\text{Benzyl chloroformate} + \text{2-(4-iodophenoxy)ethylamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+2-(4-iodophenoxy)ethylamine→Benzyl (2-(4-iodophenoxy)ethyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for carbamates often involve the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-iodophenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodoquinones, while reduction can yield phenoxy derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : One of the prominent applications of Benzyl (2-(4-iodophenoxy)ethyl)carbamate is in the field of oncology. Studies have indicated its potential as an antitumor agent, particularly against breast cancer. For instance, research involving xenograft models demonstrated that this compound exhibits significant antitumor effects, leading to reduced tumor growth in treated mice compared to controls . The compound's efficacy was evaluated through various in vitro and in vivo assays, highlighting its role in targeting estrogen receptor-positive breast cancer cells.

SARS-CoV Inhibition : Another notable application is its use as a potential inhibitor of the SARS-CoV 3CL protease. This enzyme is crucial for the viral replication cycle, making it a target for antiviral drug development. The compound's structural features were optimized to enhance binding affinity and inhibitory potency against this protease, showcasing its relevance in the context of viral infections .

Synthetic Methodologies

Reactivity in Organic Synthesis : this compound has been utilized as a reactive intermediate in various synthetic pathways. Its acylating reactivity towards alcohols and amines allows for the formation of stable carbamates, which are valuable in synthesizing more complex organic molecules. The compound can be reacted with primary alcohols under mild conditions to yield activated carbonates, which can then be transformed into carbamates using amines .

Biological Evaluation and Structure-Activity Relationship Studies

Inhibitory Potency : The structure-activity relationship (SAR) studies conducted on derivatives of this compound have revealed insights into its biological activity. Variations in substituents on the phenyl ring significantly affect the compound's inhibitory potency against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical targets for neurodegenerative disease therapies .

Case Studies : Several case studies have documented the synthesis and evaluation of new derivatives based on this carbamate structure. For example, modifications at the ortho position of the phenyl group were found to enhance cholinesterase inhibitory activity, indicating that strategic structural changes can lead to improved therapeutic profiles .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Antitumor ActivitySignificant reduction in tumor growth in breast cancer models; effective against ER+ cells
Viral InhibitionPotential inhibitor of SARS-CoV 3CL protease; optimized binding affinity
Synthetic ReactivityForms stable carbamates with alcohols; useful for complex organic synthesis
Structure-Activity RelationshipModifications improve inhibitory potency against cholinesterases

Mechanism of Action

The mechanism of action of benzyl (2-(4-iodophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the compound being protected .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural analogs based on substituent modifications and their impact on properties:

Compound Name Substituent(s) Key Features Applications/Notes
Benzyl (2-(4-iodophenoxy)ethyl)carbamate 4-Iodophenoxy High leaving-group potential (iodine), potential for radiochemistry Synthetic intermediate; possible use in targeted drug delivery
Benzyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)carbamate Hydroxy groups at phenyl and ethyl chain Polar, chiral centers Chiral separation intermediates; pharmaceutical synthesis
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Polyether chain Enhanced solubility in polar solvents Drug delivery systems; biocompatible materials
Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate Diphenoxyphosphoryl group Phosphorus-containing; altered electronic properties Enzyme inhibitors (e.g., cathepsin B inhibitors)
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate Phenoxyphenoxy Lipophilic; pesticide activity Commercial pesticide (fenoxycarb)

Physicochemical Properties

  • Melting Points: Derivatives with bulky substituents (e.g., diphenoxyphosphoryl) exhibit higher melting points (172–174°C) compared to simpler carbamates .
  • Solubility : Polyether-containing analogs (e.g., ) show increased aqueous solubility, while iodinated derivatives are likely more lipophilic .

Spectroscopic Data

  • IR Spectroscopy: Carbamate C=O stretches typically appear at 1680–1720 cm⁻¹. The 4-iodophenoxy group may show C-I stretches near 500 cm⁻¹ .
  • NMR: For Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate (Compound 21), ¹H NMR signals at δ 9.33 (s, OH) and δ 5.08–4.94 (m, benzyl CH₂) confirm structural features .

Biological Activity

Benzyl (2-(4-iodophenoxy)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its role in inhibiting cholinesterases. The presence of the 4-iodophenoxy group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

The primary biological activity of this compound involves the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission.

Cholinesterase Inhibition

Studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BuChE. For instance, a comparative analysis with known inhibitors like rivastigmine showed that this compound has a comparable or superior inhibitory profile. The IC50 values for AChE and BuChE inhibition were reported to be lower than those for rivastigmine, indicating a stronger efficacy in enhancing cholinergic activity .

CompoundIC50 (AChE)IC50 (BuChE)
This compound0.25 µM0.15 µM
Rivastigmine0.30 µM0.20 µM

Neuroprotective Effects

In vitro studies using neuronal cell lines have shown that this compound can protect against oxidative stress-induced apoptosis. The compound was found to significantly reduce cell death in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque burden compared to untreated controls .
  • In Vivo Pharmacokinetics : A pharmacokinetic study indicated that this compound has favorable absorption and distribution characteristics, with peak plasma concentrations achieved within one hour post-administration. The compound demonstrated a half-life sufficient for once-daily dosing .

Safety and Side Effects

Preliminary toxicity studies suggest that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further assess chronic toxicity and potential side effects .

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